

Toxicological Profile of Dimethipin in Mammals: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dimethipin*

Cat. No.: *B166068*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of **Dimethipin** in mammalian species. The information is compiled from various studies and presented in a structured format to facilitate easy understanding and comparison. This document is intended for researchers, scientists, and professionals involved in drug development and safety assessment.

Acute Toxicity

Acute toxicity studies assess the potential adverse effects of a substance after a single or short-term exposure. For **Dimethipin**, these studies have been conducted via oral, dermal, and inhalation routes in various mammalian species.

Quantitative Data for Acute Toxicity of Dimethipin

Species	Route	Parameter	Value (mg/kg bw)	Purity	Reference
Rat	Oral	LD50	~1200	Technical (>99.2%)	[1]
Mouse	Oral	LD50	~500	Technical (>99.2%)	[1]
Dog	Oral	LD50	690	Technical (98.3%)	[1]
Rabbit	Dermal	LD50	>2000	Technical	[1]
Rat	Inhalation	LC50 (4-hour)	>1.2 mg/L	Technical	[2]

Observations: In rats, principal toxic effects following acute oral exposure included a decrease in body tone and slowed respiration.[\[1\]](#) In dogs, marked irritation to the stomach and intestine was observed at doses of 600 mg/kg and above.[\[1\]](#)

Experimental Protocols for Acute Toxicity Studies

The methodologies for these studies generally follow the OECD Guidelines for the Testing of Chemicals.

- Oral Toxicity (as per OECD Guideline 401): Animals, typically fasted, are administered a single dose of **Dimethipin** via gavage. They are then observed for a period of at least 14 days for signs of toxicity and mortality. Body weight is recorded weekly, and a gross necropsy is performed on all animals at the end of the study.[\[3\]](#)[\[4\]](#)
- Dermal Toxicity (as per OECD Guideline 402): The test substance is applied to a shaved area of the skin of the animal (e.g., rabbit) and covered with a porous gauze dressing for a 24-hour exposure period. Animals are observed for 14 days for signs of toxicity and skin irritation.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)
- Inhalation Toxicity (as per OECD Guideline 403): Animals are exposed to the test substance as a vapor, aerosol, or dust in an inhalation chamber for a defined period, typically 4 hours. They are then observed for at least 14 days for signs of toxicity.[\[2\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Subchronic and Chronic Toxicity

Subchronic and chronic toxicity studies evaluate the effects of repeated exposure to a substance over a longer period.

Quantitative Data for Subchronic and Chronic Toxicity of Dimethipin

Species	Duration	Study Type	NOAEL	Purity	Reference
Rat	95 days	Dietary	300 ppm	Technical (>99.2%)	[1]
Dog	1 year	Dietary	100 ppm (equivalent to 2.5 mg/kg bw/day)	99.7%	[1]
Rat	104 weeks	Dietary	40 ppm (equivalent to 2.0 mg/kg bw/day)	97-98%	[14]

Observations: In the 95-day rat study, reduced food consumption was noted in females at 1000 ppm.[\[1\]](#) In the one-year dog study, clinical signs such as "thinness" and dehydration were observed at 3000 ppm.[\[1\]](#) The 2-year rat study identified the liver as a target organ in females at higher doses.[\[14\]](#)

Experimental Protocols for Subchronic and Chronic Toxicity Studies

These studies are conducted in accordance with OECD guidelines.

- 90-Day Oral Toxicity Study (as per OECD Guideline 408): The test substance is administered daily in graduated doses to several groups of rodents for 90 days. Observations include clinical signs, body weight, food and water consumption, hematology, clinical chemistry, and urinalysis. A full histopathological examination of organs and tissues is performed at the end of the study.[\[4\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

- Chronic Toxicity Studies (as per OECD Guideline 452): Similar to the 90-day study but extending for a longer duration, typically 12 months in non-rodents or 18-24 months in rodents. The objective is to characterize the toxicological profile of a substance following prolonged and repeated exposure.[18]

Carcinogenicity

Carcinogenicity studies are designed to assess the potential of a substance to cause cancer.

Carcinogenicity Study Findings for Dimethipin

Species	Duration	Study Type	Findings	Purity	Reference
Mouse (CD-1)	18 months	Dietary	<p>Increased incidence of lung adenocarcinomas in males at high doses. This finding was not considered toxicologically relevant due to the high spontaneous rate of these tumors in this mouse strain.</p>	97-98%	[14]
Rat (Sprague-Dawley)	104 weeks	Dietary	<p>No evidence of carcinogenicity. An initial concern regarding astrocytomas was clarified upon pathological re-examination and comparison with historical control data.</p>	97-98%	[14]

The EPA has classified **Dimethipin** as a Category C chemical, a "possible human carcinogen," but did not recommend a quantification of carcinogenic risk based on a weight-of-evidence evaluation.

Experimental Protocol for Carcinogenicity Studies (as per OECD Guideline 451)

Groups of animals, typically rats and mice, are exposed to the test substance for a major portion of their lifespan (e.g., 18-24 months for mice and rats). The substance is usually administered in the diet. Detailed histopathological examination of all organs and tissues is conducted to identify any neoplastic lesions.[\[1\]](#)

Genotoxicity

Genotoxicity assays are used to determine if a substance can damage genetic material.

Genotoxicity Assay Results for Dimethipin

Assay Type	Test System	Metabolic Activation	Result	Reference
Bacterial Reverse Mutation Assay (Ames Test)	Salmonella typhimurium	With and without	Negative	[1]
Mouse Lymphoma Forward Mutation Assay	Mouse lymphoma L5178Y cells	With	Positive	[1]
Mouse Lymphoma Forward Mutation Assay	Mouse lymphoma L5178Y cells	Without	Negative	[1]
In vivo Micronucleus Test	Mouse	N/A	Negative	[10]
In vivo/In vitro Unscheduled DNA Synthesis (UDS)	Rat	N/A	Negative	[10]

Conclusion: **Dimethipin** was found to be non-mutagenic in a battery of in vitro and in vivo genotoxicity assays, with the exception of the mouse lymphoma forward mutation assay in the presence of metabolic activation.[\[1\]](#)

Experimental Protocols for Genotoxicity Assays

- Bacterial Reverse Mutation Assay (Ames Test) (as per OECD Guideline 471): This test uses various strains of *Salmonella typhimurium* and *Escherichia coli* with pre-existing mutations that leave them unable to synthesize an essential amino acid. The assay detects mutations that revert the bacteria to a state where they can synthesize the amino acid and grow on a minimal medium. The test is conducted with and without an external metabolic activation system (S9 mix).

- In Vitro Mammalian Cell Gene Mutation Test (e.g., Mouse Lymphoma Assay) (as per OECD Guideline 476): This assay uses mammalian cells in culture to detect gene mutations. For the mouse lymphoma assay, mutations at the thymidine kinase (TK) locus are typically measured. The assay is performed with and without metabolic activation.
- Mammalian Erythrocyte Micronucleus Test (as per OECD Guideline 474): This in vivo test assesses chromosomal damage by looking for micronuclei (small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus after cell division) in immature red blood cells (polychromatic erythrocytes) of treated animals, usually rodents.[\[3\]](#)

Reproductive and Developmental Toxicity

These studies investigate the potential of a substance to interfere with reproduction and normal development.

Reproductive and Developmental Toxicity Findings for Dimethipin

Species	Study Type	Key Findings	NOAEL	Purity	Reference
Rat	2-Generation Reproduction	No adverse effects on reproductive parameters.	800 ppm (highest dose tested)	99.7%	[1]
Rat	Teratology (Developmental Toxicity)	Non-teratogenic, non-fetotoxic, and non-toxic to dams.	160 mg/kg bw/day (highest dose tested)	97.5%	[1]
Rabbit	Teratology (Developmental Toxicity)	A clear-cut teratogenic no-effect level was established.	20 mg/kg bw/day	98.3%	[1]

Conclusion: **Dimethipin** did not show evidence of reproductive or developmental toxicity in rats and rabbits at the tested doses.[\[1\]](#)

Experimental Protocols for Reproductive and Developmental Toxicity Studies

- Two-Generation Reproduction Toxicity Study (as per OECD Guideline 416): Male and female animals (usually rats) of the first generation (F0) are exposed to the test substance before mating, during mating, and for the females, throughout gestation and lactation. The effects on fertility, pregnancy, and offspring viability and growth are assessed. Selected offspring from the first generation (F1) are then chosen to become the parents of the second generation (F2), and the study continues.
- Prenatal Developmental Toxicity Study (Teratology) (as per OECD Guideline 414): Pregnant animals (e.g., rats, rabbits) are administered the test substance during the period of organogenesis. The dams are euthanized just before parturition, and the fetuses are examined for external, visceral, and skeletal abnormalities.[\[14\]](#)

Metabolism and Toxicokinetics

Metabolism and toxicokinetic studies investigate the absorption, distribution, metabolism, and excretion (ADME) of a substance in the body.

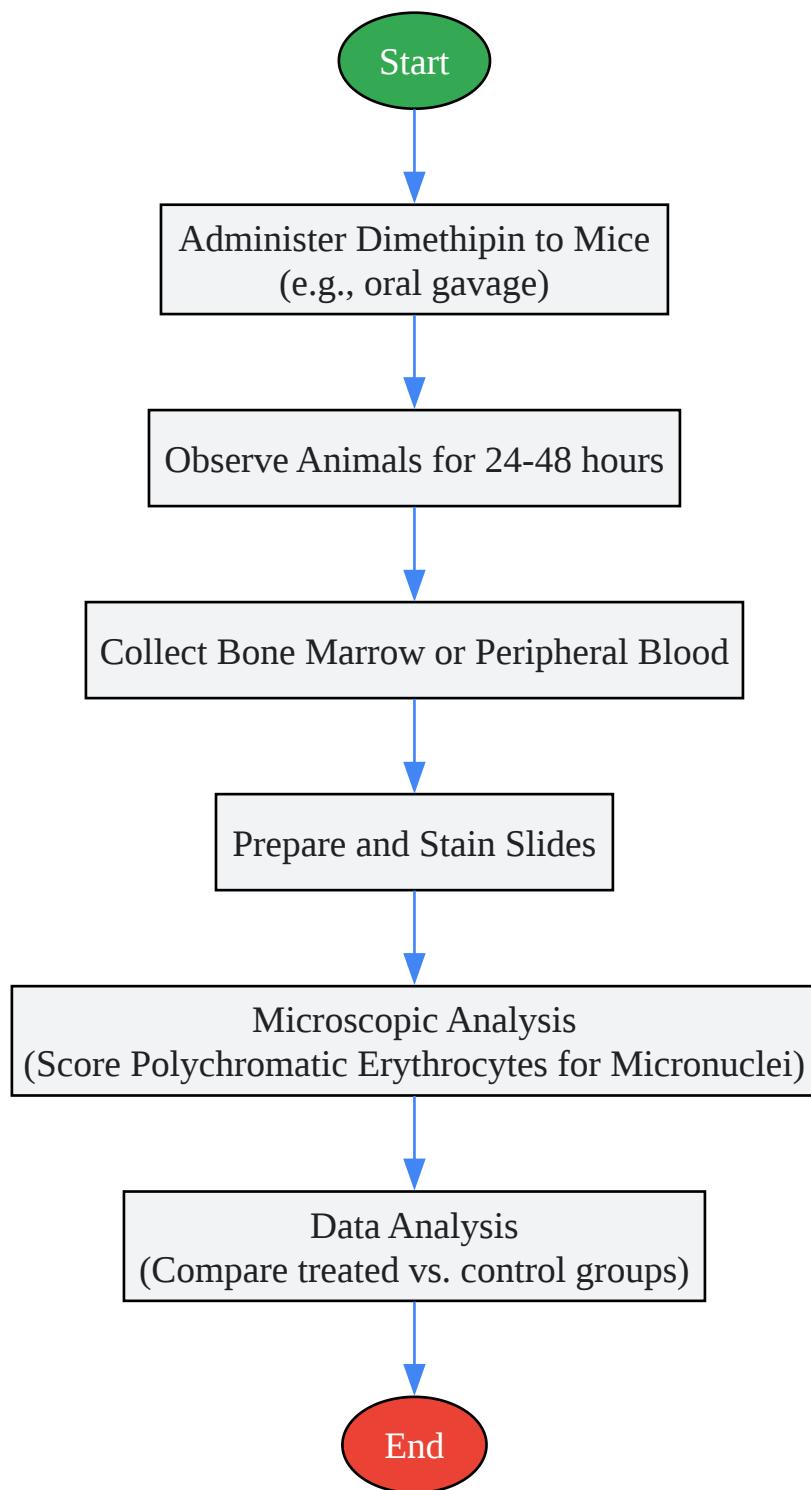
Metabolism and Toxicokinetics of Dimethipin

- Absorption, Distribution, and Excretion: In rats, **Dimethipin** is readily absorbed, metabolized, and eliminated via both urine and feces. Less than 5% of a single oral dose is recovered as the unchanged parent compound in the excreta.[\[1\]](#)[\[10\]](#)
- Metabolism: **Dimethipin** is extensively metabolized to polar compounds. The primary metabolic pathways include hydrolysis, oxidation, decarboxylation, ring opening, and conjugation.[\[1\]](#) A key metabolic pathway involves conjugation with glutathione, leading to the formation of cysteinyl-glycine and N-acetyl-cysteine conjugates which are then excreted.[\[10\]](#) In goats, alcohol metabolites and glucuronide conjugates have also been identified.[\[1\]](#)

Experimental Protocol for Toxicokinetic Studies (as per OECD Guideline 417)

These studies typically involve administering the test substance (often radiolabelled) to animals (e.g., rats) via the intended route of exposure. Blood, urine, feces, and tissues are collected at various time points to determine the concentration of the parent compound and its metabolites. This data is used to calculate key toxicokinetic parameters such as absorption rate, bioavailability, half-life, and volume of distribution.

Visualizations


Proposed Metabolic Pathway of Dimethipin in Mammals

[Click to download full resolution via product page](#)

Caption: Proposed metabolic pathway of **Dimethipin** in mammals.

Experimental Workflow for an In Vivo Micronucleus Test

[Click to download full resolution via product page](#)

Caption: Workflow for an in vivo mammalian erythrocyte micronucleus test.

Logical Relationship of Toxicity Endpoints Evaluation

[Click to download full resolution via product page](#)

Caption: Logical relationship of toxicity endpoints in risk assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dimethipin (Ref: N 252) [sitem.herts.ac.uk]
- 2. Metabolism of Glutathione S-Conjugates: Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolites of Medicarpin and Their Distributions in Rats [mdpi.com]
- 4. 774. Dimethipin (Pesticide residues in food: 1988 evaluations Part II Toxicology) [inchem.org]
- 5. Characterization of Neonicotinoid Metabolites by Cytochrome P450-Mediated Metabolism in Poultry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 722. Dimethipin (Pesticide residues in food: 1985 evaluations Part II Toxicology) [inchem.org]
- 8. Metabolites of Medicarpin and Their Distributions in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dimethipin | C6H10O4S2 | CID 41385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Metabolites | Section Animal Metabolism [mdpi.com]
- 11. The MetaCyc database of metabolic pathways and enzymes - a 2019 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mammalian drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. longdom.org [longdom.org]
- 15. Glutathione-mediated formation of oxygen free radicals by the major metabolite of oltipraz - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Toxicological Profile of Dimethipin in Mammals: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b166068#toxicological-profile-of-dimethipin-in-mammals>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com